molecular formula C12H17NO3 B7792659 3-Amino-2-[(4-methoxyphenyl)methyl]-2-methylpropanoicacid

3-Amino-2-[(4-methoxyphenyl)methyl]-2-methylpropanoicacid

Cat. No.: B7792659
M. Wt: 223.27 g/mol
InChI Key: YWDSVGRVBRXTSD-UHFFFAOYSA-N
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Description

3-Amino-2-[(4-methoxyphenyl)methyl]-2-methylpropanoic acid is an organic compound that belongs to the class of amino acids It features a unique structure with an amino group, a methoxyphenyl group, and a methyl group attached to the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-[(4-methoxyphenyl)methyl]-2-methylpropanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 4-methoxybenzylamine with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction typically employs a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Another approach involves the reductive amination of 4-methoxybenzaldehyde with 2-amino-2-methylpropanoic acid using a reducing agent like sodium borohydride or lithium aluminum hydride. This method allows for the formation of the desired compound with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 3-amino-2-[(4-methoxyphenyl)methyl]-2-methylpropanoic acid may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance the yield and selectivity of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-[(4-methoxyphenyl)methyl]-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: 3-Amino-2-[(4-methoxyphenyl)methyl]-2-methylpropanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-2-[(4-methoxyphenyl)methyl]-2-methylpropanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-amino-2-[(4-methoxyphenyl)methyl]-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(4-methoxyphenyl)propanoic acid: Similar structure but lacks the methyl group on the propanoic acid backbone.

    3-Amino-2-(4-hydroxyphenyl)-2-methylpropanoic acid: Similar structure but has a hydroxy group instead of a methoxy group.

    3-Amino-2-(4-chlorophenyl)-2-methylpropanoic acid: Similar structure but has a chloro group instead of a methoxy group.

Uniqueness

3-Amino-2-[(4-methoxyphenyl)methyl]-2-methylpropanoic acid is unique due to the presence of both the methoxyphenyl and methyl groups, which confer distinct chemical and biological properties. These structural features can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Biological Activity

3-Amino-2-[(4-methoxyphenyl)methyl]-2-methylpropanoic acid, often referred to as a beta-amino acid, has garnered attention for its potential biological activities and applications in various fields, including pharmacology and biochemistry. This article delves into its structure, synthesis, biological activities, and relevant case studies.

Structural Overview

The compound features a beta-amino acid structure characterized by:

  • An amino group (NH2-NH_2)
  • A methoxyphenyl group (OCH3-OCH_3 attached to a phenyl ring)
  • A methyl group attached to the propanoic acid backbone

This unique configuration allows it to interact with biological targets in distinctive ways compared to traditional amino acids.

Synthesis Methods

The synthesis of 3-Amino-2-[(4-methoxyphenyl)methyl]-2-methylpropanoic acid can be achieved through various methods:

  • Alkylation of 4-Methoxybenzylamine :
    • Reacting 4-methoxybenzylamine with 2-bromo-2-methylpropanoic acid under basic conditions (e.g., sodium hydroxide).
  • Reductive Amination :
    • Combining 4-methoxybenzaldehyde with 2-amino-2-methylpropanoic acid using reducing agents like sodium borohydride.

These methods yield high-purity products suitable for biological studies .

The biological activity of 3-Amino-2-[(4-methoxyphenyl)methyl]-2-methylpropanoic acid is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The interactions are facilitated through:

  • Hydrogen bonding via the amino group.
  • Hydrophobic interactions through the methoxyphenyl moiety.

These interactions can modulate enzyme activity and influence metabolic pathways .

Research Findings

  • In Vivo Studies :
    • Research indicates that treatment with similar beta-amino acids can lead to significant changes in body composition, including decreased body fat and improved glucose tolerance in animal models . This suggests potential applications in metabolic disorders.
  • Enzyme Interaction Studies :
    • The compound has been used to study enzyme-substrate interactions, providing insights into its role as a potential inhibitor or modulator of specific enzymatic activities .
  • Pharmacological Applications :
    • Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial and anticancer properties, warranting further investigation into their therapeutic potential .

Comparative Analysis

To better understand the uniqueness of 3-Amino-2-[(4-methoxyphenyl)methyl]-2-methylpropanoic acid, a comparison with similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
2-Amino-3-(4-methoxyphenyl)propanoic acidLacks methyl group on propanoic backboneSimilar enzyme interactions
3-Amino-2-(4-hydroxyphenyl)-2-methylpropanoic acidHydroxy group instead of methoxyPotentially different reactivity
3-Amino-2-(4-chlorophenyl)-2-methylpropanoic acidChlorine substitutionAltered binding characteristics

The presence of both the methoxy and methyl groups in the structure provides distinct chemical properties that influence its biological activity .

Case Study 1: Metabolic Effects

In a study involving mice treated with beta-amino acids, significant reductions in body fat were observed alongside increased energy expenditure without changes in food intake. This highlights the compound's potential role in metabolic regulation .

Case Study 2: Antimicrobial Activity

Another study investigated derivatives of this compound for their antimicrobial properties against various pathogens. Results indicated promising activity, suggesting further exploration for potential drug development .

Properties

IUPAC Name

2-(aminomethyl)-3-(4-methoxyphenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(8-13,11(14)15)7-9-3-5-10(16-2)6-4-9/h3-6H,7-8,13H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDSVGRVBRXTSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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